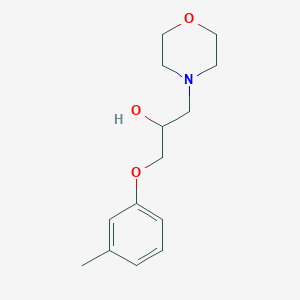![molecular formula C15H17N3O2 B12124604 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol CAS No. 88466-98-2](/img/structure/B12124604.png)
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol: is a chemical compound with the following structural formula:
C24H32N2O2
.Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 4-aminobenzaldehyde and 4-morpholinobutanone . The reaction proceeds through a cyclization step to form the pyrimidine ring.
Reaction Conditions::- The reaction typically occurs at elevated temperatures (around 100°C) under reflux conditions.
4-aminobenzaldehyde: reacts with in the presence of a suitable base (such as potassium carbonate) and a solvent (e.g., ethanol or methanol).
Industrial Production Methods:: Industrial-scale production may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial methods are proprietary and may not be widely disclosed.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the phenyl or morpholine ring positions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various halogenating agents (e.g., bromine or chlorine) can induce substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to the corresponding alcohol or amine.
- Substitution reactions may result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may exhibit pharmacological properties, such as antiviral or anticancer effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrimidine derivatives, the unique combination of the morpholine moiety and the phenyl group sets 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol apart.
Similar Compounds::- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)pyrimidin-4-yl]phenol
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Eigenschaften
CAS-Nummer |
88466-98-2 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
InChI-Schlüssel |
UNLYELVPIXCBQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
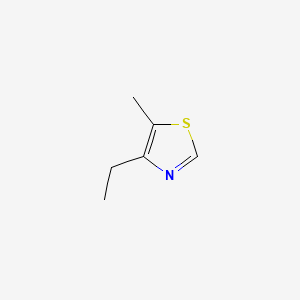
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)
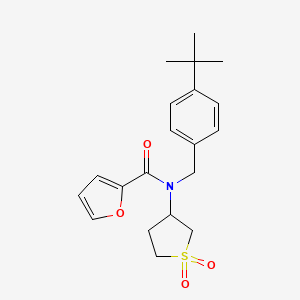
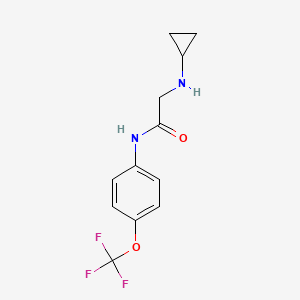
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
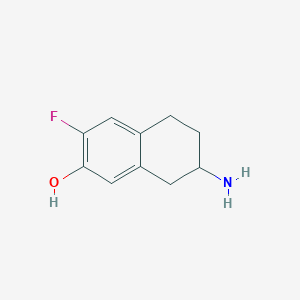


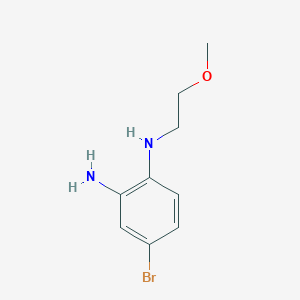
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)

